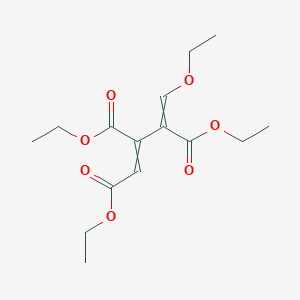![molecular formula C14H8F3NO B14077082 4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that features a trifluoromethoxy group attached to a biphenyl structure with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethoxylation reagents, which can be prepared through various synthetic routes
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group into other functional groups such as amines.
Substitution: The biphenyl structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials such as liquid crystals and electrochromic devices
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These compounds share the trifluoromethoxy group and have applications in electrochromic devices.
4-(Trifluoromethoxy)benzoate Derivatives: Used in liquid crystal materials for infrared applications.
Sonidegib: A compound with a similar trifluoromethoxy group used in cancer treatment.
Uniqueness
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific combination of the trifluoromethoxy group and the biphenyl structure with a carbonitrile group. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H8F3NO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
5-phenyl-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)19-13-7-6-11(8-12(13)9-18)10-4-2-1-3-5-10/h1-8H |
InChI Key |
XLMWGAXOZARRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





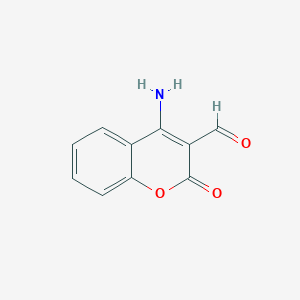
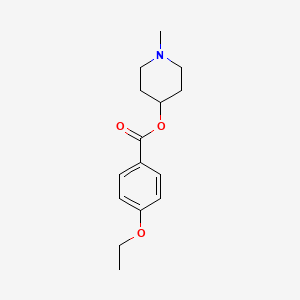


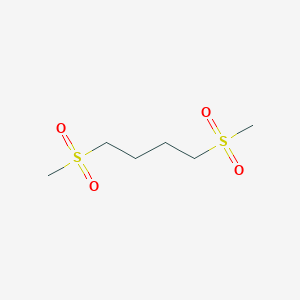


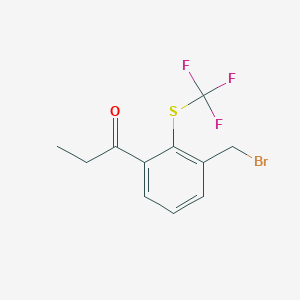
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

